Dovitinib, formerly known as TKI258 or CHIR258, is a small-molecule multi-kinase inhibitor. [, , , , , ] It is classified as a receptor tyrosine kinase (RTK) inhibitor. [, , , ] In scientific research, dovitinib is employed as a tool to study the role of various RTKs in cellular processes and disease models. [, , , , , , , , , , , , , , , , ]
Dovitinib is classified as an anticancer agent due to its action on multiple kinases that play essential roles in tumorigenesis. It has been the subject of numerous preclinical and clinical studies aimed at evaluating its efficacy against solid tumors and hematological malignancies. The compound is synthesized and characterized through various methods, which will be discussed in detail in the synthesis analysis section .
The synthesis of Dovitinib involves several chemical reactions that yield the active compound. The primary synthetic route includes the formation of a benzimidazole core, which is subsequently modified to introduce various functional groups essential for its biological activity.
The detailed reaction conditions, including temperature, solvent choice, and reaction times, are optimized to maximize yield while minimizing by-products .
Dovitinib has a complex molecular structure characterized by a quinoline backbone substituted with a benzimidazole moiety. Its chemical formula is , with a molecular weight of approximately 353.37 g/mol.
This structure facilitates binding to ATP-binding sites of receptor tyrosine kinases, which is crucial for its inhibitory action .
Dovitinib undergoes various biochemical interactions upon administration:
Dovitinib's mechanism of action involves several key processes:
Dovitinib has been extensively studied for its potential applications in cancer therapy:
Dovitinib (TKI258/CHIR258) is a multi-kinase inhibitor designed to target receptors implicated in tumor angiogenesis and proliferation. Its quinoline-benzimidazole scaffold enables potent interactions with the ATP-binding sites of tyrosine kinases [1] [5].
Dovitinib inhibits FGFR1–4 with distinct selectivity profiles. Structural analyses (PDB IDs: 5AM6, 5A46, 4TYI) reveal that the quinoline and benzimidazole moieties form hydrogen bonds with key residues in the kinase hinge region (e.g., Glu562 and Ala564 in FGFR1). This stabilizes the DFG-in inactive conformation, blocking ATP binding [2] [5]. Binding affinities vary:
Table 1: Kinase Inhibition Profiles of Dovitinib
Kinase | IC₅₀ (nM) | Structural Features of Binding |
---|---|---|
FGFR1 | 10 | H-bonds with E562, A564; hydrophobic packing with V561 |
FGFR2 | 400 | Suboptimal pocket occupancy |
FGFR3 | 3.2 | Enhanced H-bonding with K508 |
FGFR4 | 3,000 | Steric hindrance from V550 |
Dovitinib potently inhibits VEGFR1–3 (IC₅₀ = 2.5–20 nM) and PDGFRβ (IC₅₀ = 4 nM) but shows weaker activity against PDGFRα (IC₅₀ = 50 nM). Molecular dynamics simulations indicate that the benzimidazole group occupies the hydrophobic back pocket of VEGFR2, while the quinolinone ring anchors the hinge region. This dual interaction suppresses endothelial cell proliferation and migration at pharmacologically relevant concentrations (0.04 μM) [8] [10]. In hepatocellular carcinoma models, dovitinib’s antiangiogenic effects dominate over direct tumor cytotoxicity [10].
Dovitinib exhibits significant activity against FLT3 (IC₅₀ = 1 nM), c-KIT (IC₅₀ = 1 nM), and RET (IC₅₀ = 5 nM). Its flexible piperazine linker adapts to diverse kinase pockets, enabling broad-spectrum inhibition. In leukemia models, FLT3 inhibition disrupts survival pathways, while c-KIT targeting impairs stem cell factor signaling [1] [4].
Dovitinib’s benzimidazole core resembles Hoechst 33258, enabling DNA minor groove binding. Biophysical studies confirm:
Table 2: Dovitinib's DNA and Topoisomerase Interactions
Target | Effect | Mechanistic Insight |
---|---|---|
DNA minor groove | Stabilizes duplex | Fluorescence shift upon DNA binding |
Topoisomerase IIα | Inhibits catalytic decatenation | Binds ATPase domain; stabilizes cleavage complex |
Topoisomerase I | Induces DNA breaks | Traps covalent DNA-enzyme complexes |
Dovitinib activates the pregnane X receptor (PXR/NR1I2), a nuclear receptor regulating drug-metabolizing enzymes. In LS180 cells, it induces:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7